WX-037 is identified in the ChEMBL database as CHEMBL3545385, indicating its relevance in medicinal chemistry and drug discovery. It belongs to a class of compounds that are being explored for their ability to modulate biological processes associated with cancer. The compound's classification as an investigational drug reflects its status in ongoing clinical research, particularly in combination therapies with other agents like WX-554 .
The synthesis of WX-037 involves multiple steps that typically include the following processes:
Detailed technical information regarding the exact synthetic route for WX-037 may be found in specific research publications or patent filings related to its development.
The molecular structure of WX-037 can be characterized by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques provide insights into the compound's:
The structural data can be analyzed using computational chemistry methods, which may provide further insights into the stability and reactivity of WX-037 under different conditions .
WX-037 may undergo various chemical reactions that are essential for its biological activity:
The mechanism of action of WX-037 involves its interaction with specific molecular targets within cancer cells:
Data from these studies contribute to a comprehensive understanding of how WX-037 functions at a molecular level.
The physical properties of WX-037 include:
Chemical properties such as reactivity with other compounds or susceptibility to degradation also play a significant role in determining how WX-037 can be used effectively in therapeutic contexts .
WX-037 has potential applications primarily within cancer research:
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling network regulating cell survival, proliferation, and metabolism. Dysregulation of this pathway occurs in >30% of human cancers through mutations in PIK3CA (encoding p110α), loss of PTEN function, or upstream receptor tyrosine kinase overexpression [1] [6]. Class I PI3Ks—particularly Class IA isoforms—catalyze phosphatidylinositol (3,4,5)-trisphosphate (PIP3) production, activating downstream effectors including AKT and mTOR [9]. This pathway’s centrality in oncogenesis has driven extensive drug development efforts targeting PI3K nodes.
Table 1: Class I PI3K Isoforms and Cancer Relevance
Isoform | Gene | Tissue Distribution | Oncogenic Alterations |
---|---|---|---|
p110α | PIK3CA | Ubiquitous | Mutations (E542K, E545K, H1047R); amplification |
p110β | PIK3CB | Ubiquitous | Overexpression in PTEN-null cancers |
p110δ | PIK3CD | Leukocytes | Mutations in lymphoma |
p110γ | PIK3CG | Leukocytes | Overexpression in inflammation-associated cancers |
Class IA PI3Ks (p110α, β, δ) form heterodimers with p85 regulatory subunits and respond to receptor tyrosine kinase (RTK) activation. Oncogenic PIK3CA mutations disrupt inhibitory interactions between p110α’s helical domain (e.g., E545K) or kinase domain (H1047R) and p85, leading to constitutive pathway activation [1] [9]. p110α mutations are prevalent in solid tumors (e.g., 35.7% of breast cancers), while p110δ/γ drive hematologic malignancies. The p110β isoform compensates for p110α inhibition in PTEN-deficient tumors, necessitating isoform-specific targeting strategies [6] [9].
Colorectal cancer (CRC) exhibits PI3K pathway alterations in 20-35% of cases, including PIK3CA mutations (15-18%), PTEN loss (5-21%), and KRAS/BRAF mutations (40-50%) [4] [10]. These alterations correlate with advanced stage, poor differentiation, and therapeutic resistance. Notably:
Table 2: PI3K Pathway Alterations in Gastrointestinal Cancers
Alteration Type | Gastric Cancer (%) | Colorectal Cancer (%) | Therapeutic Implications |
---|---|---|---|
PIK3CA mutation | 4-25% | 15-18% | Sensitivity to α-isoform inhibitors |
PTEN loss/deletion | 4-47% | 5-21% | Requires β-isoform/pan-PI3K inhibition |
AKT amplification | 1-3% | 1-3% | AKT inhibitor sensitivity |
Pathway activation (IHC) | 74% | 60-70% | Predictive for PI3K/mTOR inhibitors |
PI3K inhibitor development has evolved through three generations:
The clinical approval of alpelisib (2019) for PIK3CA-mutant breast cancer validated PI3K targeting but highlighted challenges like hyperglycemia and adaptive resistance. This spurred development of next-generation agents like WX-037 with optimized selectivity profiles [1] [9].
Table 3: Evolution of PI3K Inhibitors in Cancer Therapeutics
Generation | Representative Agents | Key Advantages | Limitations |
---|---|---|---|
Pan-Class I | BKM120, PX-866, ZSTK474 | Broad pathway suppression | Dose-limiting toxicity; poor PK/PD |
Isoform-Selective | Alpelisib (α), Idelalisib (δ) | Reduced toxicity; targeted action | Compensatory isoform activation |
Dual PI3K/mTOR | BEZ235, Dactolisib, Voxtalisib | Blocks feedback resistance | Metabolic toxicities (hyperglycemia) |
Next-Generation | WX-037 (pan-class I with δ-preference) | Balanced efficacy/toxicity; combinational synergy | Under clinical investigation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7